1,5-Diphenylpent-4-en-1-one
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Overview
Description
1,5-Diphenylpent-4-en-1-one is an organic compound with the molecular formula C17H16O. It is also known as cinnamylacetophenone. This compound is characterized by its structure, which includes a pent-4-en-1-one backbone with phenyl groups attached at the 1 and 5 positions. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
1,5-Diphenylpent-4-en-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol-water mixture at room temperature, yielding the desired product after purification .
Chemical Reactions Analysis
1,5-Diphenylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,5-Diphenylpent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studies have shown that chalcones, including this compound, exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-diphenylpent-4-en-1-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression. The molecular targets and pathways involved include inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1,5-Diphenylpent-4-en-1-one can be compared with other chalcones and related compounds:
1,5-Diphenylpent-2-en-4-yn-1-one: Similar structure but with an additional triple bond, leading to different reactivity and applications.
1,5-Diphenyl-1,4-pentadien-3-one: Contains a conjugated diene system, which affects its chemical properties and biological activities.
Cinnamylacetophenone: Another name for this compound, highlighting its structural relationship to cinnamaldehyde and acetophenone.
These compounds share some similarities in their chemical behavior and applications but differ in specific reactivities and biological activities, making each unique in its own right.
Properties
CAS No. |
4746-09-2 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,5-diphenylpent-4-en-1-one |
InChI |
InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2 |
InChI Key |
FZVGNXFZRZIAKO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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